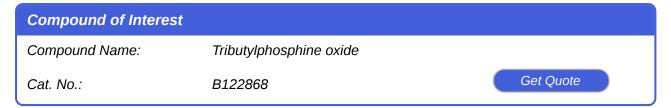


Crystal Structure Analysis of Tributylphosphine Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylphosphine oxide (TBPO), a versatile organophosphorus compound, plays a significant role as a ligand in coordination chemistry, a reagent in organic synthesis, and a component in various material science applications. Understanding its three-dimensional structure is paramount for elucidating its reactivity, intermolecular interactions, and ultimately, for designing novel applications. This technical guide provides an in-depth analysis of the crystal structure of **tributylphosphine oxide**, presenting key crystallographic data, a detailed experimental protocol for its determination, and a visualization of its molecular and packing characteristics.

Crystallographic Data Summary

The crystal structure of **tributylphosphine oxide** (C₁₂H₂₇OP) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This data is based on the analysis reported in Dalton Transactions, 2012, 41, 1742-1754[1], with the crystallographic information deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 790886.[2]

Table 1: Crystal Data and Structure Refinement for Tributylphosphine Oxide



Parameter	Value
Empirical Formula	C12H27OP
Formula Weight	218.32 g/mol
Crystal System	Monoclinic
Space Group	P21/n
Unit Cell Dimensions	
a	10.543(2) Å
b	9.168(2) Å
С	15.228(3) Å
α	90°
β	108.89(3)°
У	90°
Volume	1392.1(5) Å ³
Z	4
Calculated Density	1.040 Mg/m³
Absorption Coefficient	0.165 mm ⁻¹
F(000)	488
Data Collection	
Diffractometer	Bruker APEX-II CCD
Radiation	MoKα (λ = 0.71073 Å)
Temperature	110(2) K
θ range for data collection	2.39 to 28.30°
Reflections collected	9138
Independent reflections	3145 [R(int) = 0.045]



Refinement		
Refinement method	Full-matrix least-squares on F ²	
Data / restraints / params	3145 / 0 / 130	
Goodness-of-fit on F ²	1.034	
Final R indices [I>2σ(I)]	$R_1 = 0.048$, $wR_2 = 0.118$	
R indices (all data)	R ₁ = 0.065, wR ₂ = 0.129	
Largest diff. peak and hole	0.45 and -0.21 e.Å ⁻³	

Table 2: Selected Bond Lengths and Angles for Tributylphosphine Oxide



Bond	Length (Å)	Angle	Angle (°)
P-O	1.495(2)	O-P-C(1)	112.5(1)
P-C(1)	1.808(2)	O-P-C(5)	111.9(1)
P-C(5)	1.811(2)	O-P-C(9)	113.2(1)
P-C(9)	1.805(2)	C(1)-P-C(5)	106.8(1)
C(1)-C(2)	1.534(3)	C(1)-P-C(9)	107.5(1)
C(2)-C(3)	1.529(4)	C(5)-P-C(9)	104.5(1)
C(3)-C(4)	1.523(4)	P-C(1)-C(2)	114.8(2)
C(5)-C(6)	1.536(3)	C(1)-C(2)-C(3)	112.1(2)
C(6)-C(7)	1.527(4)	C(2)-C(3)-C(4)	113.5(3)
C(7)-C(8)	1.521(4)	P-C(5)-C(6)	115.1(2)
C(9)-C(10)	1.533(3)	C(5)-C(6)-C(7)	112.5(2)
C(10)-C(11)	1.528(4)	C(6)-C(7)-C(8)	113.8(3)
C(11)-C(12)	1.524(4)	P-C(9)-C(10)	116.2(2)
C(9)-C(10)-C(11)	111.9(2)		
C(10)-C(11)-C(12)	113.2(3)		

Experimental Protocols

The determination of the crystal structure of **tributylphosphine oxide** involves several key steps, from crystal growth to data analysis.

Synthesis and Crystallization

Tributylphosphine oxide is synthesized by the oxidation of tributylphosphine. High-purity single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethyl acetate/hexane, at room temperature.



X-ray Data Collection

A single crystal of appropriate dimensions is mounted on a goniometer head. Data collection is performed on a CCD area-detector diffractometer using graphite-monochromated MoK α radiation. The data is collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations and improve the quality of the diffraction data. A series of frames are collected with different ω and ϕ scans to ensure complete data coverage.

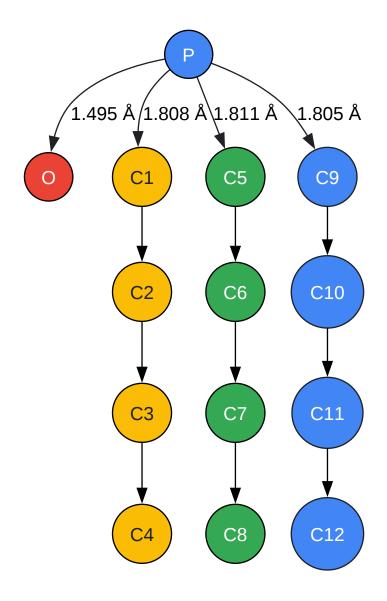
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of unique reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Visualizations Molecular Structure

The molecular structure of **tributylphosphine oxide** reveals a central phosphorus atom tetrahedrally coordinated to one oxygen atom and three n-butyl chains. The P=O bond is a dominant feature of the molecule.





Click to download full resolution via product page

Caption: Molecular structure of tributylphosphine oxide with key bond lengths.

Experimental Workflow

The process of determining the crystal structure follows a well-defined workflow, from sample preparation to the final structural analysis.



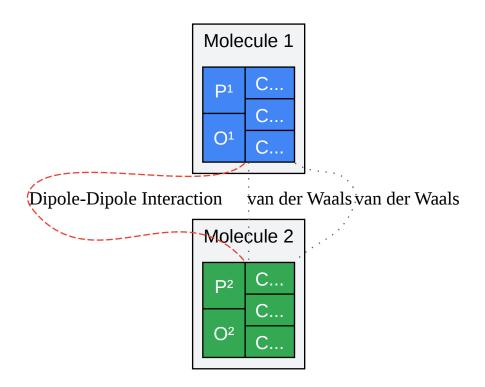


Click to download full resolution via product page

Caption: Experimental workflow for the crystal structure analysis of **tributylphosphine oxide**.

Intermolecular Interactions

In the solid state, **tributylphosphine oxide** molecules are packed together through van der Waals forces. The polar P=O group is a key site for potential intermolecular interactions, though in the absence of strong hydrogen bond donors, these are primarily dipolar in nature. The butyl chains interdigitate, maximizing packing efficiency.



Click to download full resolution via product page



Caption: Schematic of intermolecular interactions in the crystal lattice of **tributylphosphine** oxide.

Conclusion

The crystal structure of **tributylphosphine oxide** provides fundamental insights into its molecular geometry and solid-state packing. The tetrahedral coordination around the phosphorus atom and the distinct P=O bond are key structural features. The detailed crystallographic data and experimental protocols presented here serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, enabling a deeper understanding of this important compound and facilitating its application in advanced technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Tributylphosphine oxide | C12H27OP | CID 13138 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure Analysis of Tributylphosphine Oxide: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b122868#crystal-structure-analysis-of-tributylphosphine-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com